3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide is an organic compound with a unique structure that includes a thiazole ring substituted with methoxy and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile group can undergo cyclization in the presence of sulfur and a base to form the thiazole ring. Subsequent methylation and methoxylation steps introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under appropriate conditions to modify the thiazole ring or other functional groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Similar in having a methoxy group but lacks the thiazole ring.
5-Methoxy-m-cresol: Another compound with a methoxy group but different core structure.
Orcinol monomethyl ether: Contains a methoxy group but differs in overall structure.
Uniqueness
3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide is unique due to the combination of the thiazole ring with methoxy and methylsulfanyl substituents. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C6H8N2O2S2 |
---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
3-methoxy-5-methylsulfanyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H8N2O2S2/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9) |
InChI Key |
HMPTUXWCUHJTGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.